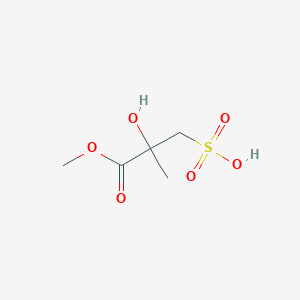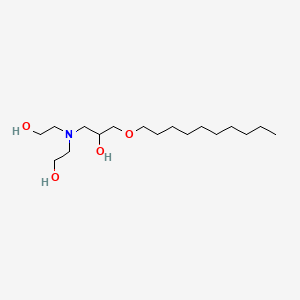
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol is a chemical compound with a molecular formula of C15H33NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bis(2-hydroxyethyl)amino group and a decyloxy group attached to a propan-2-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol typically involves the reaction of 1-chloro-3-(decyloxy)propan-2-ol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the decyloxy group can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
1-(Bis(2-hydroxyethyl)amino)propan-2-ol: This compound lacks the decyloxy group, making it less hydrophobic.
1-(Bis(2-hydroxyethyl)amino)-3-(octyloxy)propan-2-ol: Similar structure but with a shorter alkyl chain.
1-(Bis(2-hydroxyethyl)amino)-3-(dodecyloxy)propan-2-ol: Similar structure but with a longer alkyl chain.
Uniqueness
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol is unique due to its specific combination of hydrophilic and hydrophobic groups, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in various applications, from chemical synthesis to biological studies.
Properties
CAS No. |
66354-57-2 |
|---|---|
Molecular Formula |
C17H37NO4 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-decoxypropan-2-ol |
InChI |
InChI=1S/C17H37NO4/c1-2-3-4-5-6-7-8-9-14-22-16-17(21)15-18(10-12-19)11-13-20/h17,19-21H,2-16H2,1H3 |
InChI Key |
COMSLVZXDHSHPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC(CN(CCO)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)

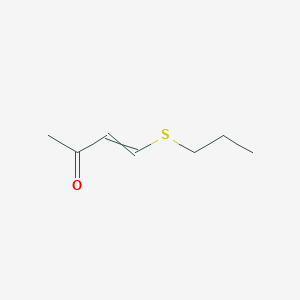

![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
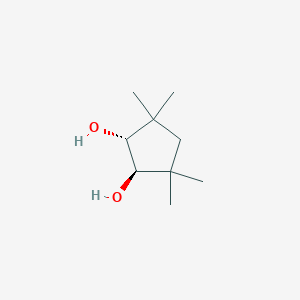
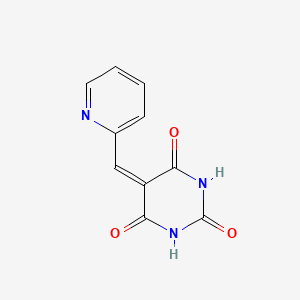
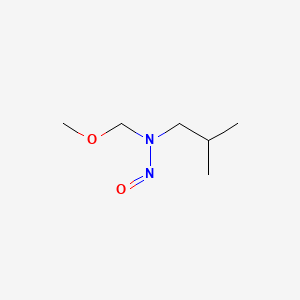

![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)
![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
